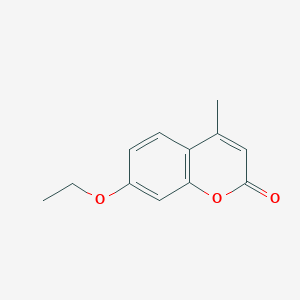

7-エトキシ-4-メチルクマリン

概要

説明

7-エトキシ-4-メチルクマリン: (CAS番号: 87-05-8)は、クマリンファミリーに属する蛍光物質です。芳香族構造と官能基により、興味深い特性を示します。この化合物の化学式はC12H12O3 で、分子量は204.228 g/molです。 これは、さまざまな科学分野で応用が見られる希少で独特の化学物質です .

2. 合成方法

合成経路: 7-エトキシ-4-メチルクマリンの合成には、いくつかの合成経路が存在します。一般的な方法の1つは、4-メチルクマリンと臭化エチルまたはヨウ化エチルを、塩基(炭酸カリウムなど)の存在下で反応させて、目的の生成物を得る方法です。この反応はエーテル化プロセスを経て進行し、クマリン環の7位にエトキシ基が生成されます。

反応条件: 反応条件は通常、反応物を適切な溶媒(アセトンまたはエタノールなど)中で数時間還流することを伴います。得られた生成物は、再結晶またはカラムクロマトグラフィーによって精製することができます。

工業生産方法: 7-エトキシ-4-メチルクマリンは、工業規模で一般的に生産されるものではありませんが、研究目的で専門の化学薬品サプライヤーから入手できます。工業規模での生産方法は、その希少性と特定の用途により限定されています。

3. 化学反応解析

反応性: 7-エトキシ-4-メチルクマリンは、以下を含むさまざまな化学反応の影響を受けやすいです。

酸化: 酸化反応を起こし、さまざまな酸化生成物を生成する可能性があります。

還元: カルボニル基の還元により、対応するアルコール誘導体が生成されます。

置換: 適切な条件下では、エトキシ基を他の官能基で置換することができます。

酸化: 過マンガン酸カリウム(KMnO)または過酸化水素(HO)などの酸化剤が一般的に使用されます。

還元: 水素化ホウ素ナトリウム(NaBH)または水素化リチウムアルミニウム(LiAlH)などの還元剤を使用することができます。

置換: ハロアルカンまたは他の求核剤がエトキシ基を置換することができます。

主な生成物: 主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成され、還元により対応するアルコールが生成されます。

4. 科学研究への応用

7-エトキシ-4-メチルクマリンは、科学研究における貴重なツールとして役立ちます。

科学的研究の応用

生化学分析

Biochemical Properties

7-Ethoxy-4-methylcoumarin is a substrate for mammalian cytochromes P450 1A1, 2B4, and 2B6 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .

Cellular Effects

The cellular effects of 7-Ethoxy-4-methylcoumarin are primarily related to its interactions with cytochrome P450 enzymes

Molecular Mechanism

The molecular mechanism of 7-Ethoxy-4-methylcoumarin involves its role as a substrate for cytochrome P450 enzymes . These enzymes catalyze the oxidation of organic substances, and 7-Ethoxy-4-methylcoumarin can be metabolized by these enzymes .

Dosage Effects in Animal Models

While there is evidence that 7-Ethoxy-4-methylcoumarin can improve symptoms in animal models of Parkinson’s disease

Metabolic Pathways

7-Ethoxy-4-methylcoumarin is metabolized by cytochrome P450 enzymes, which are part of a major metabolic pathway in the liver . These enzymes are involved in the metabolism of a wide variety of substances, including drugs and other xenobiotics .

Subcellular Localization

The subcellular localization of 7-Ethoxy-4-methylcoumarin is likely to be influenced by its interactions with cytochrome P450 enzymes . These enzymes are located in the endoplasmic reticulum of cells .

準備方法

Synthetic Routes: Several synthetic routes exist for the preparation of 7-ethoxy-4-Methylcoumarin. One common method involves the reaction of 4-methylcoumarin with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate) to yield the desired product. The reaction proceeds through an etherification process, resulting in the formation of the ethoxy group at the 7-position of the coumarin ring.

Reaction Conditions: The reaction conditions typically involve refluxing the reactants in an appropriate solvent (such as acetone or ethanol) for several hours. The resulting product can be purified by recrystallization or column chromatography.

Industrial Production Methods: While 7-ethoxy-4-Methylcoumarin is not commonly produced on an industrial scale, it is available from specialized chemical suppliers for research purposes. industrial-scale production methods are limited due to its rarity and specific applications.

化学反応の分析

Reactivity: 7-ethoxy-4-Methylcoumarin is susceptible to various chemical reactions, including:

Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can be employed.

Substitution: Alkyl halides or other nucleophiles can replace the ethoxy group.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction produces the corresponding alcohol.

作用機序

7-エトキシ-4-メチルクマリンがその効果を発揮する正確なメカニズムは完全には解明されていません。その蛍光特性により、酵素活性や薬物相互作用の研究に役立ちます。これは、細胞内の特定の分子標的や経路と相互作用すると考えられます。

類似化合物との比較

7-エトキシ-4-メチルクマリンは、7位のエトキシ置換により独特ですが、他のクマリン誘導体も存在します。4-メチルクマリン、7-ヒドロキシ-4-メチルクマリン、7-エチル-4-メチルクマリンなど、いくつかの類似の化合物があります。

生物活性

7-Ethoxy-4-methylcoumarin (7E4MC) is a coumarin derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

7-Ethoxy-4-methylcoumarin is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₂O₃

- CAS Number : 87-05-8

The compound features an ethoxy group at the 7-position and a methyl group at the 4-position of the coumarin ring, which influences its biological activity and pharmacokinetics.

1. Antioxidant Properties

Research indicates that 7E4MC exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that 7E4MC can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

2. Neuroprotective Effects

A notable study highlighted the neuroprotective effects of 7E4MC in experimental models of Parkinson's disease. The compound acts as a dopamine D2 receptor agonist, ameliorating motor deficits in mice with induced Parkinsonism. This effect is attributed to its ability to enhance dopaminergic signaling pathways, which are often impaired in neurodegenerative conditions .

3. Melanogenesis Regulation

7E4MC has been found to influence melanogenesis, the process by which melanin is produced in the skin. It enhances melanin synthesis in B16-F10 melanoma cells through the activation of several signaling pathways, including:

- Wnt/β-Catenin Pathway

- AKT Pathway

- PKA/CREB Pathway

- MAPK Pathway

These pathways are critical for the expression of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2 . The compound's ability to modulate these pathways suggests potential applications in skin pigmentation disorders and cosmetic formulations.

The biological activities of 7E4MC can be attributed to its interaction with various molecular targets:

- Cytochrome P450 Enzymes : 7E4MC serves as a substrate probe for mammalian cytochromes P450 (CYP) enzymes, particularly CYP1A1, CYP2B4, and CYP2B6. This interaction plays a role in drug metabolism and detoxification processes .

- Dopamine Receptors : As a dopamine D2 receptor agonist, 7E4MC enhances dopaminergic transmission, which is beneficial in conditions characterized by dopaminergic deficits .

Table 1: Summary of Biological Activities of 7-Ethoxy-4-methylcoumarin

Case Study: Neuroprotection in Parkinson's Disease

In a controlled study involving mice with induced Parkinson's disease, administration of 7E4MC resulted in significant improvements in motor function compared to untreated controls. The study demonstrated that the compound's neuroprotective effects were mediated through enhanced dopaminergic signaling and reduced oxidative stress markers .

特性

IUPAC Name |

7-ethoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRISXMDKXBVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058953 | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

350.00 to 352.00 °C. @ 760.00 mm Hg | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87-05-8 | |

| Record name | 7-Ethoxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxy-4-methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethoxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHOXY-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLV1S0NNZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 °C | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 7-ethoxy-4-methylcoumarin?

A1: 7-Ethoxy-4-methylcoumarin is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol [, ]. Its structure features a coumarin core with an ethoxy group at the 7th position and a methyl group at the 4th position.

Q2: How is 7-ethoxy-4-methylcoumarin detected and quantified in various matrices?

A2: Several analytical techniques have been employed for the detection and quantification of 7-ethoxy-4-methylcoumarin. High-performance liquid chromatography (HPLC) coupled with UV-vis absorbance detection is a common method used for analyzing 7-ethoxy-4-methylcoumarin in complex mixtures, such as urine and plant extracts [, ]. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for analyzing 7-ethoxy-4-methylcoumarin in cigarette samples after extraction and purification steps [].

Q3: Can you elaborate on the fluorescence properties of 7-ethoxy-4-methylcoumarin and their applications?

A3: 7-Ethoxy-4-methylcoumarin exhibits fluorescence, meaning it emits light upon excitation. This property is sensitive to its surrounding environment, making it useful in various applications. For instance, researchers have studied its fluorescence behavior in the presence of ionic micelles like sodium dodecyl sulfate (SDS) and hexadecyltrimethylammonium chloride (HDTC) to understand its solubilization characteristics []. Additionally, the impact of inorganic salts on the fluorescence of 7-ethoxy-4-methylcoumarin in SDS micellar solutions has been investigated, revealing insights into quenching mechanisms influenced by electrostatic forces and electron transfer reactions [].

Q4: Has 7-ethoxy-4-methylcoumarin been found in natural sources, and if so, what are its potential biological activities?

A4: Yes, 7-ethoxy-4-methylcoumarin has been identified in wild Piquin chili (Capsicum annuum var. Glabriusculum) []. Intriguingly, research suggests that 7-ethoxy-4-methylcoumarin acts as a dopamine D2 receptor agonist []. This interaction with the dopaminergic system holds promise for potential therapeutic applications, particularly in addressing conditions like Parkinson's disease.

Q5: Are there any known metabolic pathways involving 7-ethoxy-4-methylcoumarin?

A5: While specific metabolic pathways for 7-ethoxy-4-methylcoumarin haven't been extensively detailed in the provided research, its structural similarity to coumarin suggests it might be metabolized by cytochrome P450 enzymes, particularly CYP2A5, which is known as coumarin 7-hydroxylase []. This enzyme is responsible for hydroxylating coumarin at the 7th position, and similar activity could be anticipated with 7-ethoxy-4-methylcoumarin.

Q6: Is there evidence of 7-ethoxy-4-methylcoumarin being a metabolite of other compounds?

A6: Yes, 7-ethoxy-4-methylcoumarin is documented as a urinary metabolite of methoxypsoralens, compounds found in certain Umbelliferae medicines []. This suggests that the human body can metabolize methoxypsoralens, leading to the formation of 7-ethoxy-4-methylcoumarin, which is then excreted in urine.

Q7: Have any studies investigated the thermodynamic properties of 7-ethoxy-4-methylcoumarin?

A7: Yes, researchers have determined the standard molar enthalpies of formation in the crystalline phase for 7-ethoxy-4-methylcoumarin []. This information provides insights into the energy changes associated with its formation and is crucial for understanding its stability and potential reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。